molecular formula C8H3Cl2N3O2S2 B2578800 4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine CAS No. 303145-95-1

4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine

Cat. No. B2578800
CAS RN: 303145-95-1
M. Wt: 308.15
InChI Key: NJINDYUAIOFSAF-FLIBITNWSA-N
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Description

4-Chloro-2-nitrophenol is a type of chloronitrophenols (CNPs), which are widely used in the synthesis of dyes, drugs, and pesticides . It is also a major group of environmental pollutants . Another compound, 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide 2-aminoethanol salt, has a molecular weight of 388.21 .


Synthesis Analysis

The synthesis of related compounds involves various reactions. For instance, 2-chloro-4-nitrophenol can react with sulfuric acid dimethyl ester to produce 2-chloro-4-nitro-anisole . Another example is the methoxylation of 2,5-dichloronitrobenzene followed by reduction to derive the amine from the methyl ether of 4-Chloro-2-nitrophenol .


Molecular Structure Analysis

The molecular structure of related compounds can be quite complex. For instance, X-ray analysis indicates that the chloro-phenyl ring and the methyl-substituted benzene ring are not coplanar with the nitro-substituted benzene ring .


Chemical Reactions Analysis

2-Chloro-4-nitrophenol acts as a catalytic agent, petrochemical additive, and is used in organic synthesis . It can react with sulfuric acid dimethyl ester to produce 2-chloro-4-nitro-anisole .


Physical And Chemical Properties Analysis

4-Chloro-2-nitrophenol has a molecular weight of 173.554 . It is resistant to microbial degradation due to the simultaneous existence of electron-withdrawing chlorine and nitro groups on the aromatic ring .

Scientific Research Applications

Mechanism of Action

The degradation of 2-chloro-4-nitrophenol via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium has been studied . The hnp gene cluster was suspected to be involved in the catabolism of 2C4NP because the hnp genes are significantly upregulated in the 2C4NP-induced strain CNP-8 compared to the uninduced strain .

Safety and Hazards

Safety data sheets suggest that related compounds like 2-Chloro-4-nitrophenyl isocyanate can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The degradation of 2-chloro-4-nitrophenol via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium has been studied . This increases our knowledge of the catabolic diversity for microbial 2C4NP degradation at the molecular and biochemical level .

properties

IUPAC Name

4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2N3O2S2/c9-5-3-4(13(14)15)1-2-6(5)11-8-7(10)12-17-16-8/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJINDYUAIOFSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)N=C2C(=NSS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine

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